2-(ピリジン-2-イルメチル)エタンアミン

概要

説明

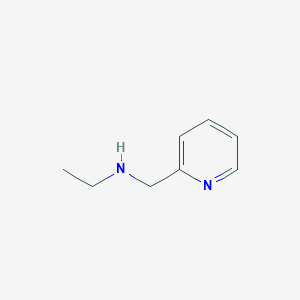

N-(pyridin-2-ylmethyl)ethanamine is an organic compound characterized by the presence of a pyridine ring attached to an ethanamine group

科学的研究の応用

化学的多様性合成

“N-(ピリジン-2-イル)アミド” および “3-ブロモイミダゾ[1,2-a]ピリジン” は、異なる反応条件下でα-ブロモケトンと2-アミノピリジンから合成された . この化合物は、その多様な薬理学的用途により、近年大きな注目を集めている .

DNA光切断剤

キラル配位子 “N-(アントラセン-9-イルメチル)-1-(ピリジン-2-イル)-N-(ピリジン-2-イルメチル)エタンアミン” (APPE) は、金属錯体のDNA光切断活性に対するビス(2-ピコリル)アミンのキラリティの影響を調査するために設計および合成された . 合成された錯体は、370 nmで照射するとpUC19プラスミドDNAを切断することがわかった .

抗菌用途

“2-(ピリジン-2-イルメチル)エタンアミン” を含むピリミジン誘導体は、その抗菌作用で知られている .

金属イオンの錯化剤

“N,N-ビス(2-ピリジルメチル)アミン-N-エチル-2-ピリジン-2-カルボキサミド” は、Mn(II)、Mn(III)、Fe(III)、およびRu(III)などのいくつかの金属イオンの有効な錯化剤として特定されている . この化合物は、腫瘍組織に送達することができ、光刺激によりNOを放出し、癌の光線力学療法(PDT)に使用できるNOドナーの開発に使用されている .

パラジウム(II)錯体の置換反応

単核Pd(II)錯体上の異なる置換基を持つ二座N,N'-ドナー(ピリジン-2-イル)メチルアニリンキレートの置換挙動を調査した . この研究では、N,N'-ピリジルPd(II)錯体の速度論的および機構的挙動を調べた .

固体ニトロシル錯体の医療用途

“2-(ピリジン-2-イルメチル)エタンアミン” を含む固体ニトロシル化合物は、医療用途のためのNO送達方法として研究されている .

作用機序

Target of Action

N-(pyridin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyridylmethyl)amine, is a chemical compound that has been studied for its potential to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The interaction of N-(pyridin-2-ylmethyl)ethanamine with its targets involves the formation of coordinate bonds. This compound contains nitrogen atoms that can form these bonds with metal ions . The resulting complexes can potentially influence the activity of enzymes and other proteins that rely on these metal ions for their function.

Biochemical Pathways

For instance, it could potentially affect the activity of enzymes involved in the metabolism of nucleotides .

Pharmacokinetics

The compound’s molecular weight of 13619 g/mol suggests that it may have favorable absorption and distribution characteristics

Result of Action

Its ability to form coordinate bonds with metal ions suggests that it could potentially influence the function of metal-dependent enzymes and proteins .

Action Environment

The action, efficacy, and stability of N-(pyridin-2-ylmethyl)ethanamine can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect its ability to form coordinate bonds . Additionally, factors such as pH and temperature could also influence its stability and activity.

生化学分析

Biochemical Properties

N-(pyridin-2-ylmethyl)ethanamine plays a role in biochemical reactions, particularly in the formation of coordinate bonds with metal ions The nature of these interactions is largely dependent on the presence of metal ions .

Cellular Effects

Given its ability to form coordinate bonds with metal ions, it may influence cell function by interacting with metal-dependent enzymes and proteins .

Molecular Mechanism

The molecular mechanism of N-(pyridin-2-ylmethyl)ethanamine involves the formation of coordinate bonds with metal ions . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Given its ability to form coordinate bonds with metal ions, it may interact with enzymes or cofactors in various metabolic pathways .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: N-(pyridin-2-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the condensation reaction between 2-pyridinecarboxaldehyde and methylamine, resulting in the formation of the desired product . This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of N-(pyridin-2-ylmethyl)ethanamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions: N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: N-oxides of N-(pyridin-2-ylmethyl)ethanamine.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted pyridine derivatives.

生物活性

N-(Pyridin-2-ylmethyl)ethanamine, also known as pyridin-2-ylmethylamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

N-(Pyridin-2-ylmethyl)ethanamine features a pyridine ring attached to an ethanamine backbone. This structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of N-(pyridin-2-ylmethyl)ethanamine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can engage in non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of the pyridine moiety. These interactions play a crucial role in modulating various biochemical pathways, including:

- Signal Transduction : Influencing cellular responses.

- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

- Receptor Binding : Modulating receptor activity related to neurotransmission and other physiological functions.

Biological Activities

Research indicates that N-(pyridin-2-ylmethyl)ethanamine exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, complexes formed with copper(II) ions demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy, particularly due to its ability to enhance nitric oxide (NO) delivery to tumor sites, which can promote cancer cell death .

- Neuroprotective Effects : Some studies suggest that derivatives of N-(pyridin-2-ylmethyl)ethanamine may exhibit neuroprotective effects by modulating neurotransmitter systems .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(pyridin-2-ylmethyl)acetamide complexes against various pathogens. The results indicated a strong correlation between the structural features of the compounds and their biological activity.

| Compound Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Copper(II) Complex | E. coli | 10 µg/mL |

| Copper(II) Complex | S. aureus | 15 µg/mL |

| Copper(II) Complex | Candida albicans | 20 µg/mL |

This table highlights the effectiveness of metal complexes derived from N-(pyridin-2-ylmethyl)ethanamine in combating bacterial and fungal infections .

Anticancer Research

In another study focused on cancer treatment, N-(pyridin-2-ylmethyl)ethanamine was evaluated for its role as a nitric oxide donor in enhancing therapeutic responses in prostate cancer models. The findings suggested that the compound could reverse resistance to chemotherapy by increasing NO levels at tumor sites .

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUUGOCTJVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406028 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-58-8 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?

A1: While the provided research doesn't directly investigate the interaction of N-(pyridin-2-ylmethyl)ethanamine itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], N-(pyridin-2-ylmethyl)ethanamine is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of N-(pyridin-2-ylmethyl)ethanamine within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.

Q2: How does the structural characterization of metal complexes containing N-(pyridin-2-ylmethyl)ethanamine provide insights into their potential applications?

A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating N-(pyridin-2-ylmethyl)ethanamine. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。